GSK-2586881 GSK-2586881 (Last updated: 9/28/2015).
Brand Name: Vulcanchem
CAS No.:
VCID: VC1555337
InChI:
SMILES:
Molecular Formula: C29H29N3O3S
Molecular Weight:

GSK-2586881

CAS No.:

Cat. No.: VC1555337

Molecular Formula: C29H29N3O3S

Molecular Weight:

* For research use only. Not for human or veterinary use.

GSK-2586881 -

Specification

Molecular Formula C29H29N3O3S
Appearance Solid powder

Introduction

Biochemical Identity and Mechanism of Action

GSK-2586881 is a recombinant human angiotensin-converting enzyme 2 protein designed to modulate the renin-angiotensin system, particularly in contexts of acute lung injury and pulmonary arterial hypertension. Originally developed by GlaxoSmithKline, this compound has been investigated for its potential therapeutic applications in conditions characterized by dysregulation of the renin-angiotensin system.

The primary biochemical function of GSK-2586881 involves its enzymatic activity as a carboxypeptidase. It catalyzes the conversion of angiotensin II, a peptide associated with vasoconstriction and inflammation, into angiotensin (1-7), which demonstrates vasodilatory and anti-inflammatory properties. This conversion represents the key mechanism through which GSK-2586881 potentially mitigates tissue damage associated with excessive angiotensin II levels.

The biological significance of this enzymatic activity lies in the counteracting effects that angiotensin (1-7) has against angiotensin II. While angiotensin II promotes vasoconstriction, inflammation, fibrosis, vascular leak, and sodium absorption, angiotensin (1-7) is associated with vasodilation, anti-proliferation, anti-inflammation, and reduced vascular leak . This fundamental biochemical conversion represents the therapeutic rationale behind GSK-2586881 development.

Production and Synthesis Methodology

The production of GSK-2586881 involves sophisticated recombinant DNA technology to generate the human angiotensin-converting enzyme 2 protein. This process ensures that the synthesized protein maintains its functional properties necessary for therapeutic applications.

The synthesis typically follows a multi-stage bioengineering process involving the insertion of the gene encoding human angiotensin-converting enzyme 2 into an appropriate expression vector, followed by transfection of host cells. These transfected cells are then cultured under controlled conditions to express the recombinant protein, which is subsequently isolated and purified from the culture medium.

The resulting product is a soluble, glycosylated form of human ACE2 that retains the enzymatic activity of the native membrane-bound protein. This recombinant version is specifically designed for intravenous administration, allowing for systemic delivery and action throughout the vasculature .

Clinical Investigations in Pulmonary Arterial Hypertension

Phase IIa Trial Design and Methodology

A significant clinical investigation of GSK-2586881 was conducted through a Phase IIa, multi-center, open-label, exploratory, single-dose, dose-escalation study (NCT03177603) that assessed its potential vasodilatory effects on acute cardiopulmonary hemodynamics in adults with documented PAH who were receiving background PAH therapy .

In this study, successive cohorts of participants received a single intravenous dose of GSK-2586881 at escalating concentrations of 0.1, 0.2, 0.4, or 0.8 mg/kg. The dose escalation protocol required at least four participants per cohort with comprehensive review of safety, tolerability, pharmacokinetics, and hemodynamic data up to 24 hours post-dose before proceeding to the next dosage level .

Pulmonary arterial catheters were employed to measure cardiopulmonary hemodynamics at four specific time points: predose, and 1, 2, and 4 hours post-dose. The primary endpoint focused on changes in cardiopulmonary hemodynamics, specifically pulmonary vascular resistance (PVR), cardiac index (CI), and mean pulmonary artery pressure (mPAP) from baseline .

Clinical Investigations in Acute Respiratory Distress Syndrome

Two-Part Clinical Trial Design

Another significant investigation of GSK-2586881 was conducted through a Phase II trial (NCT01597635) examining its safety, tolerability, pharmacokinetics, and pharmacodynamics in patients with acute lung injury (ALI) or acute respiratory distress syndrome (ARDS) .

This study employed a two-part design: Part A consisted of an open-label intrapatient dose escalation to assess safety and preliminary pharmacological parameters, while Part B was a randomized, double-blind, placebo-controlled investigation conducted across ten intensive care units in North America .

The study enrolled patients between 18 and 80 years of age who had an American-European Consensus Criteria diagnosis of ARDS and had been mechanically ventilated for less than 72 hours. In Part A, open-label GSK-2586881 was administered at doses from 0.1 mg/kg to 0.8 mg/kg. Following review of these preliminary data, Part B employed twice-daily doses of GSK-2586881 (0.4 mg/kg) or placebo for 3 days .

Results and Biomarker Responses

Part B of the study was terminated after enrolling 39 of the planned 60 patients following a planned futility analysis . The pharmacodynamic response to GSK-2586881 was consistent with its mechanism of action: angiotensin II levels decreased rapidly following infusion, whereas angiotensin (1-7) and angiotensin (1-5) levels increased and remained elevated for 48 hours .

Interestingly, surfactant protein D (SP-D) concentrations were significantly increased in GSK-2586881-treated subjects compared with placebo at 12, 24, 48, and 72 hours post-administration. SP-D levels in treated subjects increased from a baseline of 257.7 ng/ml (95% credible interval 162.2-409.5) to a maximum of 494.7 ng/ml (95% credible interval 391.6-628.3) at 48 hours before gradually decreasing .

Additionally, there was a trend toward decreased interleukin-6 (IL-6) concentrations in rhACE2-treated subjects compared with placebo. Baseline serum IL-6 concentrations were substantially higher in the rhACE2 arm (763.6 pg/ml versus 223.5 pg/ml in placebo), but showed an apparent treatment-related decrease after 24 hours that approached statistical significance .

Despite these biochemical changes, no significant differences were noted in clinically relevant outcomes such as the ratio of partial pressure of arterial oxygen to fraction of inspired oxygen, oxygenation index, or Sequential Organ Failure Assessment score .

Comparative Data Analysis

Pharmacodynamic Effects Across Different Patient Populations

Table 1: Comparative Pharmacodynamic Effects of GSK-2586881 Across Clinical Studies

Patient PopulationDose RangeEffect on Angiotensin IIEffect on Angiotensin (1-7)Effect on Angiotensin (1-5)Clinical Outcome
PAH (N=23)0.1-0.8 mg/kg (single dose)Consistent and sustained reductionConsistent and sustained increaseConsistent and sustained increaseNo consistent or sustained effect on cardiopulmonary hemodynamics
ARDS (N=39)0.4 mg/kg (twice daily for 3 days)Rapid decrease following infusionIncreased and remained elevated for 48hIncreased and remained elevated for 48hNo significant differences in oxygenation parameters or organ failure scores
Healthy Volunteers (N=17)0.8 mg/kg (single dose)DecreasedIncreasedNot reportedNo clinically relevant differences in PASP during hypoxic exercise

This comparative analysis reveals a consistent pharmacodynamic effect of GSK-2586881 across different patient populations and dosing regimens. In all studied populations, the compound effectively reduced angiotensin II levels while increasing angiotensin (1-7) and, where measured, angiotensin (1-5) levels . This consistent biochemical response confirms target engagement despite the variability in clinical outcomes.

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